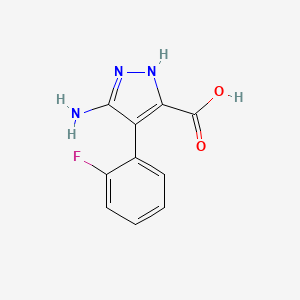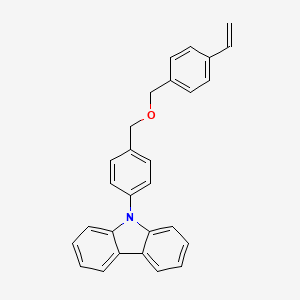
9-(4-(((4-Vinylbenzyl)oxy)methyl)phenyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-(((4-Vinylbenzyl)oxy)methyl)phenyl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their wide range of applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a carbazole core with a vinylbenzyl group attached via an oxy-methyl linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(((4-Vinylbenzyl)oxy)methyl)phenyl)-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with carbazole and 4-vinylbenzyl chloride.
Reaction Conditions: The carbazole is first deprotonated using a strong base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Nucleophilic Substitution: The deprotonated carbazole then undergoes a nucleophilic substitution reaction with 4-vinylbenzyl chloride to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
9-(4-(((4-Vinylbenzyl)oxy)methyl)phenyl)-9H-carbazole can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used for hydrogenation.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Ethyl-substituted carbazole derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Scientific Research Applications
9-(4-(((4-Vinylbenzyl)oxy)methyl)phenyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.
Pharmaceuticals: Investigated for its potential as an anticancer agent and other therapeutic applications.
Material Science: Utilized in the synthesis of polymers and copolymers for advanced material applications.
Chemical Sensors: Employed in the development of chemical sensors due to its fluorescence properties.
Mechanism of Action
The mechanism of action of 9-(4-(((4-Vinylbenzyl)oxy)methyl)phenyl)-9H-carbazole depends on its application:
In Organic Electronics: It acts as an electron-transporting material, facilitating the movement of electrons through the device.
In Pharmaceuticals: It may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways and targets would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Methoxyphenyl)-9H-carbazole
- 9-(4-Bromophenyl)-9H-carbazole
- 9-(4-Nitrophenyl)-9H-carbazole
Uniqueness
9-(4-(((4-Vinylbenzyl)oxy)methyl)phenyl)-9H-carbazole is unique due to the presence of the vinylbenzyl group, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring specific electronic or structural characteristics.
Properties
Molecular Formula |
C28H23NO |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
9-[4-[(4-ethenylphenyl)methoxymethyl]phenyl]carbazole |
InChI |
InChI=1S/C28H23NO/c1-2-21-11-13-22(14-12-21)19-30-20-23-15-17-24(18-16-23)29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h2-18H,1,19-20H2 |
InChI Key |
QSOOKJLODFVRGM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)COCC2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13346923.png)
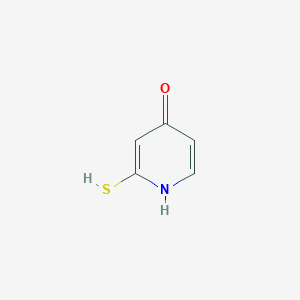
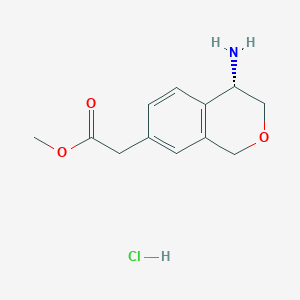
![2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13346953.png)
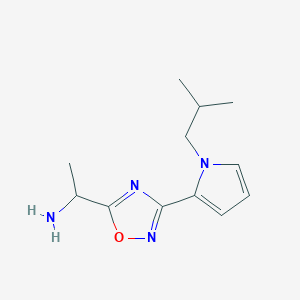
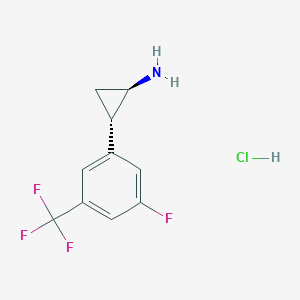
![4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride](/img/structure/B13346972.png)
![Benz[l]aceanthrylen-1(2H)-one](/img/structure/B13346975.png)
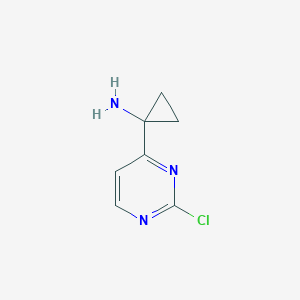
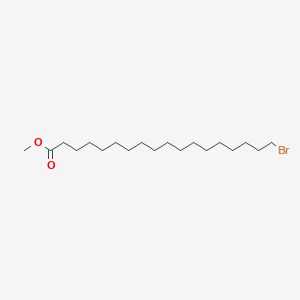
![7-Bromo-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13346991.png)
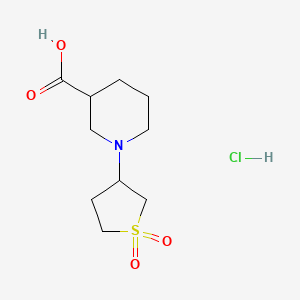
![6-Benzhydryl-3-(4-nitrophenyl)-1-oxa-6-azaspiro[3.3]heptane](/img/structure/B13347009.png)
